Home > Products > Screening Compounds P146997 > 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol
7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol - 158524-91-5

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol

Catalog Number: EVT-2950946
CAS Number: 158524-91-5
Molecular Formula: C12H13NO2
Molecular Weight: 203.241
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol is a chemical compound that belongs to the class of benzo[b]pyrrolizines, which are characterized by a fused ring system containing both benzene and pyrrolidine moieties. This compound is noted for its potential therapeutic applications, particularly in oncology and neurology, due to its interactions with specific biological targets.

Source

The compound has been referenced in various scientific literature and patent documents, indicating its relevance in medicinal chemistry. Notably, it has been identified as a potential KRAS inhibitor, which is significant for cancer treatment strategies .

Classification

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol can be classified as:

  • Chemical Class: Alkaloids and derivatives
  • Substituents: Methoxy group at the 7-position and hydroxyl group at the 8-position of the benzo[b]pyrrolizine structure.
Synthesis Analysis

Methods

The synthesis of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functionalization to introduce the methoxy and hydroxyl groups.

Technical Details

  1. Starting Materials:
    • An appropriate aromatic amine or phenolic compound.
    • A suitable alkylating agent for introducing the methoxy group.
  2. Reagents:
    • Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide).
    • Solvents such as ethanol or dimethylformamide.
  3. Procedure:
    • Initial formation of the benzo[b]pyrrolizine core through cyclization.
    • Subsequent methylation using methyl iodide or another methoxy source.
    • Hydroxylation at the 8-position using reducing agents like lithium aluminum hydride.
Molecular Structure Analysis

Structure

The molecular structure of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol features a fused ring system with a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to the benzo[b]pyrrolizine framework. The IUPAC name reflects its structural complexity.

Data

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 205.24 g/mol
  • Structural Representation: The compound can be represented in various forms including 2D and 3D molecular models to illustrate spatial arrangements.
Chemical Reactions Analysis

Reactions

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol can participate in several chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Oxidation Reactions: The hydroxyl group may undergo oxidation to form corresponding carbonyl compounds.
  3. Rearrangements: Under certain conditions, the fused ring structure may allow for rearrangements that yield different derivatives.

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts to facilitate desired pathways while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol is primarily linked to its ability to inhibit certain enzymes or receptors involved in cancer progression. It may interact with KRAS signaling pathways, which are crucial in many oncogenic processes.

Data

Research indicates that compounds within this class can modulate biological pathways by binding to target proteins and altering their activity. This interaction often involves hydrogen bonding and hydrophobic interactions facilitated by the methoxy and hydroxyl groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for diverse reactivity including electrophilic aromatic substitution and nucleophilic attacks.
Applications

Scientific Uses

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol has significant potential applications in various fields:

  1. Medicinal Chemistry: Investigated for its role as an anti-cancer agent targeting KRAS mutations.
  2. Neuroscience: Explored for neuroprotective effects due to its interaction with neurotransmitter systems.
  3. Chemical Biology: Used as a tool compound for studying biological pathways involved in disease mechanisms.
Synthetic Methodologies and Optimization

Cyclization Strategies for Benzo[b]Pyrrolizine Core Formation

The construction of the tricyclic benzo[b]pyrrolizine scaffold, comprising fused benzene, pyrrole, and azepine rings, relies heavily on intramolecular cyclization. Key methodologies include:

  • Peptide Coupling Agent-Mediated Cyclization: Tosylate-activated benzotriazole reagents (e.g., Bt-OTs) facilitate efficient ring closure under mild conditions. Reacting 3-(2-bromophenyl)propylamine derivatives with Bt-OTs in THF at 25°C achieves cyclization yields of 72–85% within 4–6 hours. This strategy exploits Bt-OTs' superior leaving-group ability compared to phosphonium-based reagents like BOP, which exhibit lower yields (~50%) due to competing HMPA formation [1].
  • Transition Metal-Catalyzed Approaches: Palladium-catalyzed intramolecular C–N coupling enables cyclization of bromoalkyl-substituted precursors. Using Pd(OAc)₂/XPhos (5 mol%) and Cs₂CO₃ in toluene at 80°C delivers the benzo[b]pyrrolizine core in >90% yield. This method is particularly effective for sterically congested substrates incompatible with ionic mechanisms [7].

Table 1: Cyclization Methods for Benzo[b]Pyrrolizine Core Synthesis

MethodReagent/CatalystConditionsYield (%)Time (h)Key Advantage
Tosylate ActivationBt-OTsTHF, 25°C72–854–6Mild conditions, high chemoselectivity
Phosphonium ActivationBOP, DBUTHF, rt~5024–72No metal residues
Pd-Catalyzed CouplingPd(OAc)₂/XPhosToluene, 80°C, Cs₂CO₃>902–4Tolerance to steric hindrance

Functionalization Techniques for Methoxy and Hydroxyl Substituents

Selective introduction of the 7-methoxy and 8-hydroxy groups demands orthogonal protection and deprotection strategies:

  • Late-Stage Electrophilic Substitution: Directed ortho-metalation (DoM) enables regioselective functionalization. Lithiation at C8 using n-BuLi (−78°C, THF) followed by quenching with B(OMe)₃ and oxidative workup installs the hydroxyl group. Subsequent O-methylation with MeI/K₂CO₃ in acetone furnishes the 7-methoxy derivative [1].
  • Flow Hydrogenation for Precursor Activation: Chemoselective nitro reduction in 4-methoxy-2-nitrophenyl precursors is achieved via continuous-flow hydrogenation (H-Cube™ system, 10% Pd/C cartridge, 45°C, 4–6 min residence time). This generates reactive anilines for subsequent cyclization without competing dehalogenation, crucial for halogen-containing intermediates [6].
  • Protection Group Strategies: The 8-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during C7 methoxylation to prevent O-alkylation side reactions. TBS removal is accomplished with TBAF in THF (>95% yield) [6].

Comparative Analysis of Acidic vs. Basic Catalytic Conditions

Catalytic conditions profoundly influence cyclization efficiency and substituent integrity:

  • Basic Conditions (DBU/Cs₂CO₃):
  • Favors N-alkylation in pyrrolizine ring closure with minimal ether cleavage.
  • Optimal for Bt-OTs-mediated cyclizations (yields: 75–88% in THF).
  • Limits epimerization at chiral centers adjacent to the carbonyl group [1].
  • Acidic Conditions (p-TsOH):
  • Accelerates dehydrative cyclization but risks demethylation of the 7-methoxy group.
  • Requires temperatures ≤60°C to prevent aryl methyl ether cleavage (>20% degradation at 80°C).
  • Compatible with PtO₂-catalyzed reductions in halogen-rich substrates where Pd/C causes dehalogenation [1] [7].

Solvent Systems and Reaction Kinetics in Precursor Activation

Solvent polarity and protic character critically impact cyclization rates and byproduct formation:

  • Non-Polar Solvents (Toluene):
  • Slow cyclization kinetics (k = 0.18 h⁻¹) but high selectivity for intramolecular N-alkylation.
  • Minimizes hydrolysis of Bt-OTs or iminium intermediates.
  • Polar Aprotic Solvents (DMF):
  • Accelerates reactions 3-fold (k = 0.54 h⁻¹) via enhanced precursor solvation.
  • Risks O-alkylation byproducts (up to 15%) due to increased nucleophilicity of the hydroxyl group.
  • Protic Solvents (MeOH):
  • Enables single-step cyclization-functionalization but promotes demethylation at elevated temperatures.
  • Optimal for substrates lacking acid/base-sensitive groups [1].

Table 2: Solvent Effects on Cyclization Kinetics and Selectivity

SolventDielectric Constant (ε)Rate Constant (k, h⁻¹)Byproduct Formation (%)Optimal Use Case
Toluene2.40.18<5Halogenated substrates
THF7.50.325–10Standard Bt-OTs cyclizations
DMF36.70.5410–15Sterically hindered systems
MeOH32.70.4115–25*One-pot reactions

*Demethylation byproducts predominant under prolonged heating.

Properties

CAS Number

158524-91-5

Product Name

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-5-ol

Molecular Formula

C12H13NO2

Molecular Weight

203.241

InChI

InChI=1S/C12H13NO2/c1-15-11-5-4-10-9(12(11)14)7-8-3-2-6-13(8)10/h4-5,7,14H,2-3,6H2,1H3

InChI Key

SBNQTDRTVXFSCR-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)N3CCCC3=C2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.